Methyl 4-piperidineacetate

Description

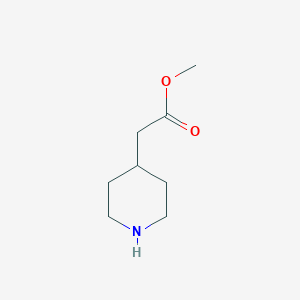

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-piperidin-4-ylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)6-7-2-4-9-5-3-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUIHMBRJVKANW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363927 | |

| Record name | Methyl 4-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168986-49-0 | |

| Record name | Methyl 4-piperidineacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 168986-49-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 4-piperidineacetate synthesis from pyridine

An In-Depth Technical Guide to the Synthesis of Methyl 4-Piperidineacetate from Pyridine Derivatives

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs, including treatments for schizophrenia (Risperdal), ADHD (Concerta), and Alzheimer's disease (Aricept).[1][2] Its prevalence underscores the continuous demand for efficient and scalable synthetic routes to functionalized piperidines. This compound is a valuable building block in this context, providing a versatile handle for further chemical elaboration in drug discovery and development.

This guide provides a comprehensive, technically-grounded overview of a common and reliable synthetic pathway to this compound, commencing from the readily available starting material, 4-methylpyridine (γ-picoline). The narrative emphasizes the chemical principles behind each transformation, offers detailed experimental protocols, and discusses the critical parameters that ensure success, from intermediate synthesis to the final catalytic hydrogenation.

Section 1: Overall Synthetic Strategy

The transformation of the aromatic pyridine ring into a saturated piperidine ring while constructing an acetate side chain at the 4-position requires a multi-step approach. The chosen strategy is designed for efficiency and relies on well-established chemical transformations. The pathway proceeds through three key stages:

-

Side-Chain Functionalization: Conversion of the methyl group of 4-methylpyridine into a carboxylic acid moiety via a nitrile intermediate.

-

Esterification: Conversion of the resulting 4-pyridineacetic acid to its corresponding methyl ester.

-

Ring Reduction: Catalytic hydrogenation of the aromatic pyridine ring of methyl 4-pyridineacetate to yield the final saturated piperidine product.

This overall workflow is depicted below.

Caption: Overall synthetic route from 4-methylpyridine to this compound.

Section 2: Synthesis of the Key Intermediate: 4-Pyridineacetic Acid

The initial phase of the synthesis focuses on elaborating the C4-methyl group into an acetic acid side chain. This is most effectively achieved in a two-step sequence involving the formation and subsequent hydrolysis of a nitrile intermediate.

Step 1: Synthesis of 4-(Cyanomethyl)pyridine

The conversion of 4-methylpyridine to 4-(cyanomethyl)pyridine (also known as 2-(pyridin-4-yl)acetonitrile) is a crucial first step. While several methods exist, a common laboratory approach involves the radical bromination of the methyl group followed by nucleophilic substitution with a cyanide salt. An alternative industrial route is the ammoxidation of 4-methylpyridine.[3]

Step 2: Hydrolysis of 4-(Cyanomethyl)pyridine to 4-Pyridineacetic Acid

The nitrile group of 4-(cyanomethyl)pyridine is hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This reaction proceeds via the formation of a carboxylate salt, which is then neutralized in a separate workup step to afford the free acid.

Experimental Protocol: Hydrolysis of 4-(Cyanomethyl)pyridine [4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(pyridin-4-yl)acetonitrile in a 1:1 mixture of ethanol and water.

-

Base Addition: To this solution, add an excess of solid potassium hydroxide (KOH).

-

Reflux: Heat the reaction mixture to reflux (approximately 90°C) and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Solvent Removal: Upon completion, cool the mixture and remove the ethanol via vacuum distillation.

-

Acidification: Dilute the remaining aqueous solution with water and adjust the pH to 4-5 using a 2 N solution of hydrochloric acid (HCl). The product, 4-pyridineacetic acid, will precipitate as a solid.

-

Isolation: Concentrate the acidified aqueous phase under reduced pressure to isolate the crude product. Further purification can be achieved by recrystallization. A typical yield for this step is around 84%.[4]

Section 3: Esterification to Methyl 4-Pyridineacetate

With the carboxylic acid in hand, the next step is its conversion to the methyl ester. The Fischer esterification is a classic and highly effective method for this transformation, involving the reaction of the carboxylic acid with an excess of alcohol under acidic catalysis.[5]

Causality in Fischer Esterification: The reaction is an equilibrium process.[5] To drive the reaction toward the ester product, two principles are applied: (1) using a large excess of the alcohol (methanol) to shift the equilibrium according to Le Châtelier's principle, and (2) employing a strong acid catalyst (e.g., concentrated sulfuric acid) to protonate the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic and accelerating the rate of nucleophilic attack by the alcohol.[5][6]

Experimental Protocol: Fischer Esterification of 4-Pyridineacetic Acid

-

Reaction Setup: Suspend 4-pyridineacetic acid in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) to the stirring suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Neutralization: Cool the mixture to room temperature and carefully neutralize the acid catalyst by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture several times with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude methyl 4-pyridineacetate can be purified by vacuum distillation.

Section 4: Catalytic Hydrogenation to this compound

The final and most critical step is the reduction of the stable aromatic pyridine ring to the saturated piperidine ring. This transformation requires overcoming the aromatic stabilization energy of the heterocycle and is almost exclusively achieved via catalytic hydrogenation.[7][8]

The Challenge and Solution of Pyridine Reduction

The dearomatization of pyridines is thermodynamically favorable but kinetically slow, necessitating the use of active catalysts and often requiring elevated pressures of hydrogen gas.[7] A wide array of both heterogeneous and homogeneous catalysts has been developed for this purpose.[1][9] For preparative scale, heterogeneous catalysts such as platinum, palladium, and rhodium supported on carbon or other materials are most common due to their high activity and ease of separation.[10][11][12][13]

Mechanistic Insights into Heterogeneous Hydrogenation

The hydrogenation of a pyridine ring on a heterogeneous catalyst surface is a complex process. A simplified mechanism involves the following key steps:

-

Adsorption: Both the pyridine substrate and molecular hydrogen (H₂) adsorb onto the active sites of the metal catalyst surface.

-

H-H Bond Cleavage: The H-H bond of the adsorbed H₂ is cleaved, forming reactive metal-hydride species on the surface.

-

Stepwise Hydrogen Transfer: The adsorbed pyridine ring undergoes a series of stepwise hydrogen atom transfers from the catalyst surface, leading to partially hydrogenated intermediates (dihydropyridines, tetrahydropyridines) before full saturation is achieved.[14][15]

-

Desorption: The final product, the saturated piperidine, desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.

Caption: Simplified mechanism for heterogeneous catalytic hydrogenation of pyridine.

Detailed Experimental Protocol: Hydrogenation using Platinum(IV) Oxide (PtO₂)

Platinum(IV) oxide (PtO₂), also known as Adam's catalyst, is a highly effective pre-catalyst for the hydrogenation of pyridines. In the presence of hydrogen, it is reduced in situ to finely dispersed, highly active platinum black. Acetic acid is an excellent solvent for this reaction as it protonates the pyridine nitrogen, activating the ring towards reduction.[13]

-

Vessel Charging: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add methyl 4-pyridineacetate.

-

Solvent and Catalyst Addition: Add glacial acetic acid as the solvent, followed by the platinum(IV) oxide catalyst (typically 1-5 mol%).[4][13]

-

Inerting: Seal the vessel and purge the system several times with a low pressure of nitrogen gas, followed by several purges with hydrogen gas to remove all air.

-

Pressurization: Pressurize the vessel with hydrogen gas to the target pressure (e.g., 50-70 psi).[4][13]

-

Reaction: Begin agitation (shaking or stirring) at room temperature. The reaction is exothermic, and a drop in pressure will be observed as hydrogen is consumed. The reaction should be monitored until hydrogen uptake ceases.

-

Workup: Carefully vent the excess hydrogen pressure. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to remove the acetic acid. The residue can then be basified with a strong base (e.g., NaOH) and extracted with an organic solvent to isolate the free base, this compound. Further purification can be achieved via distillation.

Section 5: Data Presentation

| Step | Starting Material | Product | Key Reagents & Catalyst | Typical Conditions |

| 1 | 4-(Cyanomethyl)pyridine | 4-Pyridineacetic Acid | KOH, Ethanol/Water | Reflux (90°C), several hours |

| 2 | 4-Pyridineacetic Acid | Methyl 4-Pyridineacetate | Methanol, H₂SO₄ (cat.) | Reflux, several hours |

| 3 | Methyl 4-Pyridineacetate | This compound | H₂, PtO₂ (cat.), Acetic Acid | 50-70 psi H₂, Room Temp. |

Section 6: Mandatory Safety Considerations

The synthesis described involves hazardous materials and procedures that require strict adherence to safety protocols. A thorough risk assessment must be conducted before commencing any work.

-

Pyridine and Derivatives: Pyridine is a highly flammable liquid and is harmful if swallowed, inhaled, or in contact with skin.[16][17] It should be handled exclusively in a well-ventilated chemical fume hood.[18]

-

Catalytic Hydrogenation:

-

Pressure: Reactions involving hydrogen gas under pressure carry a significant risk of explosion. Use only certified high-pressure equipment and operate behind a safety shield.[19]

-

Flammability: Hydrogen is extremely flammable. The reaction area must be free of ignition sources.[16] The system must be thoroughly purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen to prevent the formation of explosive air/hydrogen mixtures.

-

Catalyst Handling: Hydrogenation catalysts like PtO₂ (and especially the reduced Pt black) can be pyrophoric and may ignite upon exposure to air, particularly when saturated with hydrogen and solvents. Do not allow the catalyst to dry in the air. The filter cake should be quenched carefully with water before disposal.

-

-

Reagents: Strong acids (H₂SO₄) and bases (KOH) are corrosive and must be handled with appropriate personal protective equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves.[18]

-

Personal Protective Equipment (PPE): At all times, appropriate PPE, including a flame-resistant lab coat, safety glasses or goggles, and suitable gloves (e.g., nitrile), must be worn.[18]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pcliv.ac.uk [pcliv.ac.uk]

- 3. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [PDF] Enantioselective Homogeneous Hydrogenation of Monosubstituted Pyridines and Furans | Semantic Scholar [semanticscholar.org]

- 10. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piper ... - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D1CY02295D [pubs.rsc.org]

- 13. asianpubs.org [asianpubs.org]

- 14. Mechanistic insights into the full hydrogenation of 2,6-substituted pyridine catalyzed by the Lewis acid C6F5(CH2)2B(C6F5)2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 15. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 16. kishida.co.jp [kishida.co.jp]

- 17. carlroth.com [carlroth.com]

- 18. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-piperidineacetate: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Piperidine Scaffold and Methyl 4-piperidineacetate

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in the design of a multitude of therapeutic agents.[1][2] Its prevalence in over twenty classes of pharmaceuticals and numerous alkaloids is a testament to its versatile nature.[1] The conformational flexibility of the six-membered heterocyclic amine allows for effective binding to a wide array of biological targets, while its structure offers multiple points for chemical modification, enabling the fine-tuning of pharmacological activity and pharmacokinetic profiles.[3][4] Piperidine derivatives are integral to drugs targeting the central nervous system (CNS), as well as those with anticancer, antiviral, and anti-inflammatory properties.[5]

This compound, in particular, has emerged as a valuable building block in pharmaceutical synthesis.[6] Its structure, featuring a piperidine ring and an acetate functional group, provides a versatile platform for the synthesis of more complex molecules.[6] This guide offers a comprehensive overview of the core physicochemical properties of this compound, providing the in-depth technical understanding necessary for its effective application in drug discovery and development.

Core Physicochemical Properties of this compound

A thorough understanding of a molecule's physicochemical properties is fundamental to predicting its behavior in biological systems and is a critical component of the drug development process. These properties influence a drug's absorption, distribution, metabolism, and excretion (ADME), as well as its interaction with its biological target.

Structural and Molecular Profile

| Property | Value | Source |

| Chemical Structure |  | - |

| Molecular Formula | C₈H₁₅NO₂ | [7] |

| Molecular Weight | 157.21 g/mol | [7][8] |

| CAS Number | 168986-49-0 | [7] |

| IUPAC Name | methyl 2-(piperidin-4-yl)acetate | [9] |

Physical Properties

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid or solid | [6] |

| Boiling Point | 145 °C at 0.2 Torr | [8] |

| Density | 0.982 ± 0.06 g/cm³ | [8] |

Key Physicochemical Parameters in Drug Discovery

Acidity and Basicity: The pKa Value

The acid dissociation constant (pKa) is a critical parameter that governs the extent of ionization of a molecule at a given pH. This, in turn, influences its solubility, permeability across biological membranes, and binding to its target. For a molecule like this compound, which contains a basic nitrogen atom within the piperidine ring, the pKa of its conjugate acid is of primary importance.

A predicted pKa value for this compound is approximately 10.40.[8] This relatively high pKa suggests that at physiological pH (around 7.4), the piperidine nitrogen will be predominantly protonated, rendering the molecule largely in its cationic form. This has significant implications for its interaction with biological targets and its ability to cross cell membranes.

Experimental Protocol: Potentiometric Titration for pKa Determination of Piperidine Derivatives

The following is a generalized protocol for determining the pKa of a piperidine derivative, such as this compound, using potentiometric titration. This method is widely used due to its accuracy and reliability.

Objective: To experimentally determine the pKa of the conjugate acid of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), carbonate-free

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water

-

pH meter with a combination electrode, calibrated with standard buffers (pH 4.0, 7.0, and 10.0)

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water.

-

Add a sufficient amount of KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Titration:

-

Place the beaker containing the sample solution on the magnetic stirrer and immerse the calibrated pH electrode.

-

Begin stirring the solution gently.

-

Add a known excess of the standardized HCl solution to ensure complete protonation of the piperidine nitrogen.

-

Record the initial pH of the solution.

-

Titrate the solution with the standardized NaOH solution, adding small, precise increments (e.g., 0.1 mL).

-

After each addition of NaOH, allow the pH reading to stabilize and record the pH and the volume of titrant added.

-

Continue the titration well past the equivalence point.

-

-

Data Analysis:

-

Plot a graph of pH versus the volume of NaOH added.

-

Determine the equivalence point from the titration curve (the point of maximum slope).

-

The pKa is equal to the pH at the half-equivalence point.

-

Causality Behind Experimental Choices:

-

Potentiometric Titration: This method directly measures the change in hydrogen ion concentration, providing a reliable determination of the equilibrium constant.

-

Constant Ionic Strength: Maintaining a constant ionic strength with KCl minimizes the effect of changing ionic activity on the pKa measurement.

-

Carbonate-Free NaOH: Carbonate impurities in the NaOH solution can interfere with the titration and lead to inaccurate results.

Lipophilicity: The Partition Coefficient (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a measure of a compound's relative solubility in a nonpolar solvent (like octanol) and a polar solvent (like water). It is a crucial determinant of a drug's ability to cross biological membranes, its distribution within the body, and its potential for off-target effects.

A predicted LogP value (XLogP3) for this compound is 0.87790.[8] This value suggests that the molecule has a relatively balanced solubility profile, with a slight preference for the lipid phase. This is a desirable characteristic for many drug candidates, as it can facilitate absorption and distribution while minimizing the risk of excessive accumulation in fatty tissues.

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most widely accepted method for the experimental determination of LogP.

Objective: To experimentally determine the octanol-water partition coefficient (LogP) of this compound.

Materials:

-

This compound

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or centrifuge tubes

-

Mechanical shaker or vortex mixer

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Phase Preparation:

-

Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

-

Partitioning:

-

Accurately weigh a known amount of this compound and dissolve it in either the water-saturated n-octanol or the n-octanol-saturated water.

-

Add a known volume of this solution to a separatory funnel or centrifuge tube.

-

Add an equal volume of the other phase.

-

Shake the mixture vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.

-

Allow the two phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.

-

-

Concentration Analysis:

-

Carefully separate the two phases.

-

Determine the concentration of this compound in each phase using a suitable analytical method.

-

-

Calculation:

-

Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

-

LogP = log₁₀(P)

-

Causality Behind Experimental Choices:

-

Shake-Flask Method: This direct measurement of partitioning provides the most accurate and reliable LogP value.

-

Pre-saturated Solvents: Using pre-saturated solvents ensures that the volume of each phase does not change during the experiment due to mutual dissolution.

-

Equilibrium: Vigorous shaking is essential to ensure that the compound has fully partitioned between the two phases and reached equilibrium.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the piperidine ring, the methylene protons adjacent to the ester, and the methyl protons of the ester group. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the atoms. For instance, the protons on the carbons adjacent to the nitrogen would be expected to appear at a lower field compared to the other ring protons due to the deshielding effect of the nitrogen atom.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be expected to appear at a characteristic downfield chemical shift (typically in the range of 170-180 ppm). The carbons of the piperidine ring would appear at different chemical shifts depending on their proximity to the nitrogen atom and the acetate substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:

-

C=O stretch of the ester group (typically around 1735-1750 cm⁻¹)

-

C-O stretch of the ester group (typically in the range of 1000-1300 cm⁻¹)

-

N-H stretch of the secondary amine in the piperidine ring (a weak to medium band around 3300-3500 cm⁻¹)

-

C-H stretches of the aliphatic CH₂ and CH₃ groups (typically in the range of 2850-3000 cm⁻¹)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (157.21 g/mol ). The fragmentation pattern would be expected to show characteristic losses, such as the loss of the methoxy group (-OCH₃) or the entire ester group.

Visualization of Key Concepts

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the synthesis and comprehensive physicochemical characterization of this compound.

Conclusion: A Versatile Scaffold with Favorable Physicochemical Properties

This compound possesses a desirable combination of structural features and physicochemical properties that make it a valuable building block in drug discovery. Its piperidine core provides a robust and adaptable scaffold, while the acetate functional group offers a convenient handle for further chemical modifications. The predicted pKa and LogP values suggest a molecule with a favorable ionization and solubility profile for many therapeutic applications. A thorough experimental characterization of its physicochemical properties, as outlined in this guide, is essential for its rational application in the design and development of novel and effective pharmaceuticals. The insights gained from such studies will continue to solidify the importance of the piperidine scaffold in the ongoing quest for new medicines.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. This compound | 168986-49-0 [chemicalbook.com]

- 6. CAS 168986-49-0: this compound | CymitQuimica [cymitquimica.com]

- 7. Methyl (piperidin-4-yl)acetate | CymitQuimica [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 18423605 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Piperidine Scaffold

An In-depth Technical Guide to Methyl 4-piperidineacetate (CAS 168986-49-0) for Advanced Drug Development

In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the structure of numerous pharmaceuticals and natural products.[1] Its conformational flexibility and favorable physicochemical properties allow for effective interaction with a multitude of biological targets, making it a privileged structure in drug design.[2] this compound (CAS No. 168986-49-0), also known as Methyl (piperidin-4-yl)acetate, is a key functionalized derivative of this scaffold. It serves as a versatile building block, providing medicinal chemists with a strategic starting point for the synthesis of complex molecules targeting a range of therapeutic areas, from neurological disorders to infectious diseases.[3][4] This guide offers a comprehensive technical overview of this compound, detailing its chemical properties, a robust synthetic pathway, in-depth analytical characterization, and critical applications for professionals in research and drug development.

Physicochemical and Structural Properties

This compound is an organic compound featuring a central piperidine ring substituted at the 4-position with a methyl acetate group.[4] This structure provides two key points for chemical modification: the secondary amine of the piperidine ring and the ester functional group, making it a valuable intermediate for library synthesis and lead optimization.

| Property | Value | Source(s) |

| CAS Number | 168986-49-0 | [4] |

| Molecular Formula | C₈H₁₅NO₂ | [5] |

| Molecular Weight | 157.21 g/mol | [5][6] |

| Appearance | Colorless to pale yellow liquid or solid | [4] |

| IUPAC Name | methyl 2-(piperidin-4-yl)acetate | [5] |

| Synonyms | This compound, 4-Piperidine acetic acid methyl ester | [5] |

| InChI Key | VOUIHMBRJVKANW-UHFFFAOYSA-N | [5] |

| Storage | Store in a cool, dry, well-ventilated place away from light | [4] |

Synthesis and Purification: A Strategic Approach

While numerous methods exist for the synthesis of substituted piperidines, a common and effective strategy for producing this compound starts from a commercially available, protected piperidone precursor. The following multi-step pathway is proposed based on established synthetic transformations, ensuring high yield and purity.

Proposed Synthetic Pathway

The synthesis begins with N-Boc-4-piperidone, which undergoes a Horner-Wadsworth-Emmons (HWE) reaction to introduce the acetate moiety. The resulting α,β-unsaturated ester is then subjected to catalytic hydrogenation, which concurrently reduces the double bond and can be used for deprotection if a benzyl protecting group were used instead of Boc. The final step involves the removal of the Boc protecting group under acidic conditions.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl (1-(tert-butoxycarbonyl)piperidin-4-ylidene)acetate

-

To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous tetrahydrofuran (THF) under an argon atmosphere at 0 °C, add triethyl phosphonoacetate (1.1 eq) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction cautiously by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the target α,β-unsaturated ester.

Step 2: Synthesis of Methyl (1-(tert-butoxycarbonyl)piperidin-4-yl)acetate

-

Dissolve the product from Step 1 in methanol (MeOH).

-

Add palladium on carbon (10% Pd/C, ~5 mol%) to the solution.

-

Stir the suspension vigorously under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the saturated Boc-protected ester, which is often pure enough for the next step.

Step 3: Deprotection to Yield this compound

-

Dissolve the Boc-protected ester from Step 2 in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Add an excess of trifluoroacetic acid (TFA) or a saturated solution of hydrogen chloride (HCl) in 1,4-dioxane.

-

Stir the mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

-

If the hydrochloride salt is desired, it can be triturated with diethyl ether and collected by filtration. To obtain the free base, dissolve the residue in water, basify with a suitable base (e.g., NaOH or NaHCO₃) to pH > 10, and extract with an organic solvent like DCM or ethyl acetate. Dry the organic extracts over Na₂SO₄, filter, and concentrate to yield the final product, this compound.[7][8]

Analytical Characterization and Structural Elucidation

Accurate structural confirmation is paramount. The combined use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization of the molecule. While experimental spectra for this specific compound are not widely published, a detailed prediction based on its constituent functional groups and data from analogous structures is provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~3.67 | s | 3H | -OCH₃ | Singlet for the methyl ester protons, typical chemical shift.[9] |

| ~3.05 | ddd | 2H | H-2ax, H-6ax | Axial protons on carbons adjacent to nitrogen are shifted downfield. |

| ~2.58 | dt | 2H | H-2eq, H-6eq | Equatorial protons on carbons adjacent to nitrogen. |

| ~2.23 | d | 2H | -CH₂-COOCH₃ | Protons alpha to the carbonyl group, appearing as a doublet due to coupling with H-4. |

| ~1.90-1.75 | m | 1H | H-4 | Methine proton at the point of substitution. |

| ~1.70 | br s | 1H | N-H | Broad singlet for the secondary amine proton, exchangeable with D₂O.[10] |

| ~1.65 | ddd | 2H | H-3ax, H-5ax | Axial protons on the piperidine ring. |

| ~1.25 | dq | 2H | H-3eq, H-5eq | Equatorial protons, typically the most upfield signals in the ring system. |

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment | Rationale |

|---|---|---|---|

| ~173.5 | Quaternary | C=O | Carbonyl carbon of the ester group, significantly deshielded.[9] |

| ~51.5 | Methyl | -OCH₃ | Methyl carbon of the ester.[9] |

| ~45.8 | Methylene | C-2, C-6 | Carbons adjacent to the nitrogen atom. |

| ~41.2 | Methylene | -CH₂-COOCH₃ | Methylene carbon of the acetate side chain. |

| ~35.0 | Methine | C-4 | Methine carbon at the point of substitution. |

| ~32.5 | Methylene | C-3, C-5 | Remaining piperidine ring carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 3350-3300 | Medium, Broad | N-H Stretch | Characteristic of a secondary amine.[11] |

| 2940, 2860 | Strong | C-H Stretch | Aliphatic C-H stretching from the piperidine ring and acetate side chain. |

| ~1735 | Strong, Sharp | C=O Stretch | Definitive peak for the ester carbonyl group.[11] |

| 1250-1150 | Strong | C-O Stretch | Asymmetric and symmetric stretching of the ester C-O bond. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. Under Electrospray Ionization (ESI) in positive mode, the protonated molecule [M+H]⁺ is expected.

Predicted ESI-MS Fragmentation

| m/z Value | Ion | Rationale for Fragment |

|---|---|---|

| 158.11 | [M+H]⁺ | Protonated molecular ion (C₈H₁₆NO₂⁺). |

| 142.12 | [M+H - CH₄]⁺ | Loss of methane, less common. |

| 126.08 | [M+H - CH₃OH]⁺ | Loss of methanol from the ester group. |

| 98.09 | [C₆H₁₂N]⁺ | α-cleavage with loss of the entire methyl acetate side chain, a common pathway for piperidines.[12] |

| 84.08 | [C₅H₁₀N]⁺ | Loss of the acetate side chain followed by fragmentation of the piperidine ring. |

Caption: Correlation of molecular structure with key spectroscopic signals.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its application as a versatile synthon. The secondary amine allows for a wide range of modifications, including N-alkylation, N-arylation, acylation, and sulfonylation, enabling the rapid generation of diverse compound libraries.

Key Therapeutic Areas:

-

Neurological Disorders: Piperidine derivatives are central to many CNS-active drugs. This intermediate is used in the synthesis of novel agents for epilepsy, sedation, and analgesia.[3]

-

Antimicrobial Agents: The piperidine scaffold can be elaborated to create compounds with antibacterial and antifungal properties.[13]

-

Oncology: Many kinase inhibitors and other anticancer agents incorporate substituted piperidine rings to optimize binding affinity and pharmacokinetic properties.

Caption: Role of this compound as a precursor in drug discovery.

A recent patent application highlights its use in the synthesis of substituted aminoquinolones as DGKα inhibitors for immune activation, demonstrating its relevance in cutting-edge therapeutic strategies.[14] This underscores its continued importance as a building block for developing next-generation medicines.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. While specific toxicity data for this compound is limited, data for its hydrochloride salt and related piperidine derivatives indicate potential hazards.

-

Hazard Identification: May cause skin and serious eye irritation. Harmful if swallowed or inhaled. May cause respiratory irritation.[15]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use only in a well-ventilated area or under a chemical fume hood.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Protect from light and moisture to maintain chemical integrity.[4]

Always consult the most current Safety Data Sheet (SDS) from your supplier before use.

Conclusion

This compound (CAS 168986-49-0) is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists and drug development professionals. Its well-defined structure, coupled with the dual reactivity of its secondary amine and ester functionalities, provides a reliable and versatile platform for the synthesis of novel and complex molecular architectures. A thorough understanding of its synthesis, analytical profile, and safe handling is crucial for leveraging its full potential in the quest for new and improved therapeutics.

References

- 1. prepchem.com [prepchem.com]

- 2. 1-Methyl-4-piperidone | C6H11NO | CID 74049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. CAS 168986-49-0: this compound | CymitQuimica [cymitquimica.com]

- 5. Methyl (piperidin-4-yl)acetate | CymitQuimica [cymitquimica.com]

- 6. CAS 168986-49-0 | 4H23-1-7Z | MDL MFCD04115353 | Methyl (piperidin-4-yl)acetate | SynQuest Laboratories [synquestlabs.com]

- 7. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]

- 8. 1-METHYL-4-(PIPERIDIN-4-YL)-PIPERAZINE | 53617-36-0 [chemicalbook.com]

- 9. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 10. Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. 4-Methylpiperidine(626-58-4) 1H NMR [m.chemicalbook.com]

- 14. WO2021105115A1 - Substituted aminoquinolones as dgkalpha inhibitors for immune activation - Google Patents [patents.google.com]

- 15. Methyl (piperidin-4-yl)acetate--hydrogen chloride (1/1) | C8H16ClNO2 | CID 18423605 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-piperidineacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-piperidineacetate is a heterocyclic organic compound with the molecular formula C₈H₁₅NO₂.[1][2] As a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom, this compound and its analogues are significant building blocks in medicinal chemistry. They are utilized in the synthesis of a wide range of pharmaceutical agents, particularly those targeting the central nervous system, such as anticonvulsants, antiepileptics, and sedatives.[3] The presence of both a secondary amine within the piperidine ring and a methyl ester functionality provides versatile points for chemical modification, making it a valuable intermediate in drug discovery and development.

This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While publicly available experimental spectra for this specific compound are limited, this document will leverage established principles of spectroscopy and data from analogous structures to provide a robust interpretation of its key spectral features. This approach offers a foundational understanding for researchers working with this and related piperidine derivatives.

Molecular Structure and Spectroscopic Overview

The structural features of this compound are key to understanding its spectroscopic output. The molecule consists of a piperidine ring substituted at the 4-position with an acetic acid methyl ester group. The numbering of the carbon and hydrogen atoms is crucial for the assignment of NMR signals.

Caption: Structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment and proximity to other hydrogen atoms. The expected ¹H NMR spectrum of this compound would be complex due to the conformational flexibility of the piperidine ring and the diastereotopic nature of the methylene protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Referencing: Use the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS) to reference the chemical shift scale to 0 ppm.

Predicted ¹H NMR Data and Interpretation:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constants (Hz) |

| -NH (piperidine) | 1.5 - 2.5 | Broad singlet | 1H | - |

| -OCH₃ (methyl ester) | ~3.6 - 3.7 | Singlet | 3H | - |

| -CH₂- (acetate) | ~2.2 - 2.3 | Doublet | 2H | J ≈ 6-7 |

| -CH- (piperidine, C4) | ~1.8 - 2.0 | Multiplet | 1H | - |

| -CH₂- (piperidine, C2, C6) | 2.9 - 3.1 (axial) 2.4 - 2.6 (equatorial) | Multiplet | 4H | - |

| -CH₂- (piperidine, C3, C5) | 1.6 - 1.8 (axial) 1.1 - 1.3 (equatorial) | Multiplet | 4H | - |

Interpretation:

-

-OCH₃ (Methyl Ester): A sharp singlet is expected around 3.6-3.7 ppm, characteristic of the three equivalent protons of the methyl ester group.

-

-CH₂- (Acetate): The two protons of the methylene group adjacent to the carbonyl will appear as a doublet in the range of 2.2-2.3 ppm, split by the neighboring methine proton at C4.

-

Piperidine Ring Protons: The signals for the piperidine ring protons are more complex. The protons at C2 and C6, being adjacent to the nitrogen atom, will be the most downfield of the ring protons. The protons at C3 and C5 will be more upfield. Due to the chair conformation of the piperidine ring, axial and equatorial protons will have different chemical shifts and coupling constants. The methine proton at C4 will be a complex multiplet due to coupling with the adjacent methylene protons of the acetate group and the piperidine ring.

-

-NH Proton: The proton on the nitrogen will likely appear as a broad singlet that can exchange with trace amounts of water in the solvent, which can affect its chemical shift and appearance.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: A proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

-

Referencing: The solvent peak is used to reference the spectrum.

Predicted ¹³C NMR Data and Interpretation:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (ester carbonyl) | ~172 - 174 |

| -OCH₃ (methyl ester) | ~51 - 52 |

| -CH₂- (piperidine, C2, C6) | ~45 - 47 |

| -CH₂- (acetate) | ~40 - 42 |

| -CH- (piperidine, C4) | ~35 - 37 |

| -CH₂- (piperidine, C3, C5) | ~30 - 32 |

Interpretation:

-

C=O (Ester Carbonyl): The carbonyl carbon of the ester group is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 172-174 ppm.[4]

-

-OCH₃ (Methyl Ester): The carbon of the methyl ester group will appear around 51-52 ppm.

-

Piperidine Ring Carbons: The carbons of the piperidine ring will appear in the aliphatic region of the spectrum. The carbons adjacent to the nitrogen (C2 and C6) will be the most downfield of the ring carbons. The C4 carbon, being a methine, will have a different chemical shift than the methylene carbons at C3 and C5.

-

-CH₂- (Acetate): The methylene carbon of the acetate group will also appear in the aliphatic region.

Caption: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a neat liquid between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate. If the sample is a solid, it can be analyzed as a KBr pellet or as a nujol mull.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation:

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| N-H Stretch (secondary amine) | ~3300 - 3500 | Medium, broad |

| C-H Stretch (aliphatic) | ~2850 - 3000 | Strong |

| C=O Stretch (ester) | ~1735 - 1750 | Strong |

| C-O Stretch (ester) | ~1150 - 1250 | Strong |

| N-H Bend (secondary amine) | ~1550 - 1650 | Medium |

| C-N Stretch (amine) | ~1020 - 1250 | Medium |

Interpretation:

-

N-H Stretch: A medium, broad absorption band in the region of 3300-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine in the piperidine ring.

-

C-H Stretch: Strong absorption bands between 2850 and 3000 cm⁻¹ are due to the C-H stretching vibrations of the aliphatic CH₂ and CH groups.

-

C=O Stretch: A very strong and sharp absorption band around 1735-1750 cm⁻¹ is a key diagnostic peak for the carbonyl group of the methyl ester.

-

C-O Stretch: A strong band in the 1150-1250 cm⁻¹ region corresponds to the C-O stretching vibration of the ester group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used.

-

Mass Analysis: A mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their m/z ratio.

Predicted Mass Spectrum Data and Interpretation:

-

Molecular Ion (M⁺): The molecular weight of this compound is 157.21 g/mol .[1] In an EI mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 157. Under softer ionization conditions like ESI, the protonated molecule [M+H]⁺ would be observed at m/z = 158.

-

Key Fragmentation Patterns: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for piperidine derivatives involve alpha-cleavage adjacent to the nitrogen atom. For this compound, key fragments could include:

-

Loss of the methoxy group (-OCH₃) from the ester, resulting in a fragment at m/z = 126.

-

Loss of the entire methoxycarbonyl group (-COOCH₃), leading to a fragment at m/z = 98.

-

Cleavage of the piperidine ring.

-

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Conclusion

The spectroscopic characterization of this compound is essential for confirming its identity and purity, which is of paramount importance in its application as a pharmaceutical intermediate. This guide provides a detailed overview of the expected ¹H NMR, ¹³C NMR, IR, and MS data for this compound. By understanding these characteristic spectral features, researchers and drug development professionals can confidently identify and utilize this compound in their synthetic endeavors. The provided protocols and interpretations serve as a valuable resource for the analysis of this and structurally related piperidine derivatives.

References

- 1. CAS 168986-49-0 | 4-Piperidine acetic acid methyl ester - Synblock [synblock.com]

- 2. 10-040200 - 4-piperidine-acetic-acid-methyl-ester | 168986… [cymitquimica.com]

- 3. This compound | 168986-49-0 [chemicalbook.com]

- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

Methyl 4-piperidineacetate stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of Methyl 4-Piperidineacetate

Introduction

This compound is a pivotal intermediate in modern pharmaceutical synthesis, valued for its functionalized piperidine scaffold. This structure is a cornerstone in the development of therapeutics for various neurological disorders, including epilepsy and convulsions.[1] As with any critical raw material in the drug development pipeline, a comprehensive understanding of its chemical stability is not merely a regulatory formality but a fundamental necessity. The integrity of this compound directly impacts the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a detailed examination of the factors governing the stability of this compound. We will explore its intrinsic chemical liabilities, potential degradation pathways under various stress conditions, and the logic behind establishing a robust stability-indicating analytical framework. The protocols and insights presented herein are designed for researchers, quality control analysts, and drug development professionals to ensure the long-term viability and quality of this essential chemical building block.

Physicochemical Properties

Understanding the inherent properties of this compound is the first step in designing appropriate storage and handling protocols. The molecule consists of a secondary amine within a piperidine ring and a methyl ester functional group, both of which represent potential sites for chemical degradation.

| Property | Value / Description | Source(s) |

| Chemical Name | Methyl 2-(piperidin-4-yl)acetate | [2] |

| Synonyms | This compound, 4-Piperidineacetic acid methyl ester | [2][3] |

| CAS Number | 168986-49-0 | [2] |

| Molecular Formula | C₈H₁₅NO₂ | [2] |

| Molecular Weight | 157.21 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [3] |

| General Stability | Generally stable under standard, controlled conditions. | [3] |

Factors Influencing Stability & Degradation Pathways

The stability of this compound is contingent on controlling the environmental factors that can promote its degradation. The two primary reactive centers are the ester linkage, susceptible to hydrolysis, and the piperidine ring, which is vulnerable to oxidation.

Hydrolytic Degradation

The ester functional group is the most significant site for hydrolytic instability. This reaction can be catalyzed by the presence of acids or bases, or it can proceed, albeit much more slowly, under neutral conditions.

-

Mechanism : The hydrolysis of the methyl ester results in the formation of 4-piperidineacetic acid and methanol.[4][5] This conversion represents a critical loss of the starting material and the introduction of a significant impurity that must be controlled. The rate of hydrolysis is highly dependent on pH and temperature.[6]

-

Acid-Catalyzed Hydrolysis : In the presence of an acid, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

-

Base-Catalyzed (Saponification) : Under alkaline conditions, the ester is attacked by a hydroxide ion. This process is irreversible as the resulting carboxylic acid is deprotonated to form a carboxylate salt.

Oxidative Degradation

The piperidine ring, specifically the secondary amine and the adjacent methylene groups (C-H bonds alpha to the nitrogen), is susceptible to oxidation.[7] This can be initiated by atmospheric oxygen, peroxide contaminants, or exposure to certain metal ions.

-

Mechanism : Oxidative degradation can proceed through several pathways.

-

N-Oxidation : The lone pair of electrons on the nitrogen atom can be oxidized to form a stable N-oxide, a common metabolic and degradation pathway for tertiary and secondary amines.[7][8]

-

Ring Oxidation/Dehydrogenation : Studies on piperidine degradation show that oxidation can occur via hydrogen abstraction from the N-H bond or the C-H bonds alpha to the nitrogen (the C2 and C6 positions).[9][10] This leads to the formation of an imine intermediate (2,3,4,5-tetrahydropyridine derivative), which can be a precursor to further ring-opening products.[9][10][11]

-

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy necessary to initiate radical-based degradation reactions.

-

Mechanism : Photolytic degradation often involves the formation of highly reactive radical species. For piperidine derivatives, UV energy can facilitate the abstraction of hydrogen atoms from the ring, leading to the same types of imine and ring-opened products seen in oxidative stress studies.[9][12] The presence of photosensitizers can accelerate this process.

Thermal Degradation

While generally stable at ambient temperatures, exposure to excessive heat can induce thermal decomposition.

-

Mechanism : At elevated temperatures, decarboxylation of the acetate side chain is a potential pathway, though less likely than hydrolysis or oxidation under typical storage conditions.[7] More commonly, high heat will accelerate the other degradation pathways, particularly hydrolysis. Extreme thermal stress can lead to fragmentation of the molecule, producing volatile toxic gases such as oxides of nitrogen (NOx) and carbon (CO, CO₂).

Below is a diagram illustrating the primary degradation pathways for this compound.

Caption: Potential degradation pathways for this compound.

Recommended Storage and Handling Protocols

Based on the chemical liabilities of the molecule, a multi-faceted approach to storage and handling is required to ensure its long-term stability.

| Parameter | Recommendation | Rationale | Source(s) |

| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage. | Minimizes the rate of all potential degradation reactions, particularly hydrolysis and thermal decomposition. | [3][13] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents oxidative degradation of the piperidine ring by atmospheric oxygen. | [7] |

| Container | Use a tightly sealed, opaque container. | Prevents ingress of moisture (which drives hydrolysis) and air (which drives oxidation). Opaque material protects from light. | [13][14][15] |

| Light Exposure | Protect from light. | Prevents initiation of photolytic degradation pathways. | [3] |

| Incompatible Materials | Store away from strong acids, strong bases, and oxidizing agents. | Avoids catalytic hydrolysis (acids/bases) and direct chemical oxidation. | [12][13] |

A Framework for Stability Assessment: Forced Degradation Studies

To experimentally validate the stability of this compound and to develop a robust analytical method, a forced degradation (or stress testing) study is essential.[13][16] This involves intentionally subjecting the compound to harsh conditions to generate potential degradation products and demonstrate that the analytical method can adequately separate them from the parent compound.[15][17]

The following diagram outlines a typical workflow for a forced degradation study.

Caption: Workflow for a forced degradation stability study.

Analytical Protocol: Stability-Indicating HPLC Method

A stability-indicating analytical method (SIAM) is a validated procedure that can accurately quantify the decrease of the active compound and the increase of degradation products without interference.[16][17] For piperidine derivatives lacking a native UV chromophore, derivatization is a critical step for sensitive HPLC-UV analysis.[1][3][14]

Expertise & Causality: The Need for Derivatization

The piperidine ring itself does not absorb UV light in the typical range (220-400 nm) used for HPLC analysis. To overcome this, a pre-column derivatization step is employed to attach a UV-active molecule (a chromophore) to the secondary amine of the piperidine. Reagents like 4-toluenesulfonyl chloride (tosyl chloride) or benzoyl chloride react with the amine to form a derivative that is easily detectable by a UV detector, enabling sensitive and accurate quantification.[3][14][18] This is a field-proven technique essential for the reliable analysis of such compounds.

Step-by-Step Protocol: HPLC-UV Analysis with Derivatization

Objective: To quantify the purity of this compound and separate it from its potential degradation products.

1. Derivatization Procedure (using Tosyl Chloride) a. Sample Preparation: Accurately weigh ~10 mg of the this compound sample (or stressed sample) into a vial. Dissolve in 1 mL of a suitable aprotic solvent (e.g., acetonitrile). b. Reagent Preparation: Prepare a solution of 4-toluenesulfonyl chloride (~1.5 equivalents) in acetonitrile. Prepare a solution of a non-nucleophilic base (e.g., triethylamine, ~2.0 equivalents) in acetonitrile. c. Reaction: To the sample solution, add the triethylamine solution followed by the tosyl chloride solution. Vortex briefly and allow the reaction to proceed at room temperature for 30-60 minutes, or until complete (can be monitored by TLC). d. Quenching: Add a small amount of an amine-containing quenching agent (e.g., a solution of glycine) to react with any excess tosyl chloride. e. Dilution: Dilute the final derivatized solution to a suitable concentration (e.g., 100 µg/mL) with the mobile phase for HPLC analysis.

2. HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Standard for separation of small organic molecules based on hydrophobicity. |

| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Provides good peak shape and resolution. A gradient elution (e.g., starting at 60% B, increasing to 90% B) is recommended to separate the main peak from more or less polar degradants.[1][14] |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Ensures reproducible retention times.[1][14] |

| Detection | UV at ~230 nm | Wavelength corresponding to the absorbance maximum of the tosyl derivative. |

| Injection Vol. | 10 µL | Standard injection volume. |

3. Validation The method must be validated according to ICH Q2(R1) guidelines, assessing specificity (peak purity analysis using a photodiode array detector), linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).[3][19]

Conclusion

The chemical stability of this compound is governed by its susceptibility to hydrolysis at the ester linkage and oxidation of the piperidine ring. A thorough understanding of these degradation pathways is paramount for any scientist or professional involved in its use. By implementing stringent storage and handling conditions—specifically, protection from moisture, oxygen, light, and heat—the integrity of this critical pharmaceutical intermediate can be preserved. The successful development and validation of a stability-indicating HPLC method, incorporating a necessary derivatization step, provides the self-validating system required to assure quality, support regulatory filings, and ultimately ensure the consistency and safety of the final drug product.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Biological N-oxidation of piperidine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Utilization of Natural Sunlight and Air in the Aerobic Oxidation of Benzyl Halides [organic-chemistry.org]

- 13. researchgate.net [researchgate.net]

- 14. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ijcrt.org [ijcrt.org]

- 17. What is a stability indicating method? | Peptide Testing | AmbioPharm [ambiopharm.com]

- 18. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 19. Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Methyl 4-Piperidineacetate in Organic Solvents: A Mechanistic and Methodological Guide

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs the success of numerous stages in drug development, from synthesis and purification to formulation.[1][2] Methyl 4-piperidineacetate, a key building block in the synthesis of various pharmaceuticals, presents a unique solubility challenge due to its bifunctional nature, containing both a polar piperidine ring and a less polar methyl ester group.[3][4] This technical guide provides an in-depth analysis of the factors governing the solubility of this compound in common organic solvents. We will explore the underlying intermolecular forces, present a robust, self-validating experimental protocol for solubility determination, and interpret the resulting solubility data in the context of solvent properties. This document is intended for researchers, chemists, and formulation scientists seeking a comprehensive understanding and practical framework for working with this and structurally similar compounds.

Introduction: The Significance of this compound

This compound is an organic compound featuring a six-membered piperidine ring with a methyl acetate substituent at the 4-position.[3] Its structure, possessing both a secondary amine (a hydrogen bond donor and acceptor) and an ester group (a hydrogen bond acceptor), makes it a versatile intermediate in medicinal chemistry.[3][4] Understanding its solubility is not an academic exercise; it is fundamental to:

-

Reaction Kinetics: Ensuring the compound remains in solution is crucial for achieving optimal reaction rates and yields during synthesis.

-

Crystallization and Purification: Selecting an appropriate solvent system is the most critical step for effective purification, controlling crystal morphology, and ensuring high purity of the final compound.[5]

-

Formulation Development: For preclinical and clinical studies, the ability to dissolve the compound in a suitable vehicle is paramount for administration and achieving desired bioavailability.[1]

This guide moves beyond a simple listing of data to explain the causal relationships between molecular structure, solvent choice, and observed solubility.

Theoretical Framework: Intermolecular Forces Governing Solubility

The solubility of a solute in a solvent is dictated by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[6] For this compound, the key interactions are:

-

Hydrogen Bonding: The piperidine ring's N-H group is a potent hydrogen bond donor. The carbonyl oxygen (C=O) of the ester and the nitrogen atom are hydrogen bond acceptors. This is the most significant interaction in polar protic solvents.[7]

-

Dipole-Dipole Interactions: The ester functional group possesses a significant dipole moment, allowing for strong interactions with other polar molecules (polar aprotic solvents).

-

Van der Waals Forces (London Dispersion Forces): The nonpolar hydrocarbon backbone of the piperidine ring and the methyl group contribute to these weaker forces, which are the primary mode of interaction in nonpolar solvents.

The balance of these forces determines the extent to which solvent-solute interactions can overcome the solute's crystal lattice energy and the solvent's own intermolecular forces.

Caption: Intermolecular forces of this compound and solvent affinity.

Experimental Protocol: A Self-Validating Method for Thermodynamic Solubility Determination

To ensure accuracy and reproducibility, we describe the isothermal shake-flask method, a gold standard for determining thermodynamic (equilibrium) solubility.[8][9] This protocol is designed to be a self-validating system.

Materials and Equipment

-

This compound (Purity >98%)

-

Organic Solvents (HPLC Grade): Methanol, Ethanol, Acetone, Toluene, Dimethyl Sulfoxide (DMSO)

-

Analytical Balance (± 0.01 mg)

-

20 mL Scintillation Vials with Teflon-lined caps

-

Orbital Shaker with temperature control

-

Centrifuge

-

Calibrated Micropipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Syringe filters (0.22 µm, solvent-compatible)

Step-by-Step Methodology

-

Preparation of Standard Solutions: Accurately prepare a stock solution of this compound in a suitable solvent (e.g., Methanol). From this stock, create a series of calibration standards (e.g., 5, 1, 0.5, 0.1, 0.05 mg/mL). This step is crucial for accurate quantification.

-

Sample Preparation: Add an excess amount of this compound (e.g., ~100 mg) to a pre-weighed 20 mL vial. The key is to ensure solid material remains at equilibrium, confirming saturation.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the slurries to equilibrate for at least 24 hours. Causality Note: A 24-hour period is chosen to ensure the system reaches true thermodynamic equilibrium, as dissolution kinetics can be slow.[9]

-

Phase Separation: After equilibration, let the vials stand for 1-2 hours to allow the excess solid to settle. Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to ensure clear separation of the supernatant from the undissolved solid.

-

Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant using a micropipette. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Trustworthiness Note: Filtering is a critical step to remove any microscopic particulates, which would otherwise lead to an overestimation of solubility.[9] Dilute the filtered sample with a suitable solvent to bring its concentration within the range of the calibration curve.

-

Quantification: Analyze the calibration standards and the prepared samples by HPLC. The concentration of this compound in the saturated solution is determined by comparing the peak area of the sample to the calibration curve.

-

Data Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

References

- 1. rheolution.com [rheolution.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 168986-49-0: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 168986-49-0 [chemicalbook.com]

- 5. research.unipd.it [research.unipd.it]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. lifechemicals.com [lifechemicals.com]

- 9. pharmatutor.org [pharmatutor.org]

A Senior Application Scientist's Guide to the Commercial Availability and Purity of Methyl 4-piperidineacetate

Introduction: The Role of Methyl 4-piperidineacetate in Modern Synthesis

This compound (CAS No: 168986-49-0) is a pivotal heterocyclic building block in medicinal chemistry and drug development.[1] As a derivative of piperidine, a saturated heterocycle ubiquitous in natural products and pharmaceuticals, this compound serves as a versatile intermediate for synthesizing a wide array of biologically active molecules.[1][2] Its structure, featuring a reactive secondary amine and an ester functional group, allows for diverse chemical modifications, making it a valuable scaffold in the design of novel therapeutics, particularly for neurological disorders.[2]

This guide provides an in-depth analysis of the commercial landscape for this compound, offers a critical evaluation of its purity, and presents detailed, field-proven protocols for its analytical characterization. For the research scientist or drug development professional, a thorough understanding of a starting material's quality is not merely a procedural formality; it is the foundational bedrock upon which reliable, reproducible, and ultimately successful research is built.

Chemical Profile:

-

Molecular Formula: C₈H₁₅NO₂

-

Molecular Weight: 157.21 g/mol [3]

-

Common Synonyms: Methyl 2-(piperidin-4-yl)acetate, 4-Piperidineacetic acid methyl ester[3][4]

-

Appearance: Typically a colorless to pale yellow liquid or solid, depending on purity.[1]

Section 1: Commercial Availability and Sourcing

This compound is readily available from a multitude of chemical suppliers, ranging from those who cater to academic research with small-quantity offerings to manufacturers capable of providing bulk quantities for process development. It is crucial to note that most suppliers explicitly state the product is intended for laboratory research use only.[3] The compound is available as the free base and also as a more stable hydrochloride salt (this compound HCl), which can be preferable for handling and storage.[5][6]

Table 1: Representative Commercial Suppliers of this compound

| Supplier | Representative Purity | Available Quantities | Notes |

| CymitQuimica | 96% | 100mg - 100g+[1][3] | Offers multiple product listings with varying purities and prices. |

| Bouling Chemical Co. | >98% (Assumed) | Minimum Order: 25g | Positions as a manufacturer with strict quality protocols.[7] |

| Synblock | NLT 98% | Custom / Bulk Quote | Provides access to safety and analytical documents (MSDS, NMR, HPLC).[4] |

| ChemicalBook | 98% | KG scale | Acts as a marketplace for various manufacturers, primarily based in China.[2] |

| Sigma-Aldrich | "AldrichCPR" | Standard pack sizes | Product sold as part of a collection for early discovery; buyer assumes responsibility for purity confirmation. |

| XIAMEN EQUATION | Industrial Grade | Bulk | A China-based manufactory focused on bulk specialty chemicals.[5] |

Disclaimer: This table is for informational purposes and is not an endorsement of any specific supplier. Purity and availability are subject to change, and researchers should always request a lot-specific Certificate of Analysis (CoA).

Section 2: Purity Assessment and Common Impurities

The stated purity of commercial this compound typically ranges from 96% to over 98%.[3][4] For early-stage discovery, a lower purity might be acceptable, but for later-stage development, particularly when synthesizing lead compounds, impurities can introduce significant variability and potentially misleading biological data. Understanding the potential impurities is key to selecting an appropriate analytical method for quality control.